N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE
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Overview
Description
N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions and an isobutyramide group at the 5 position. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE typically involves the reaction of 2,4-dimethoxypyrimidine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 2,4-dimethoxypyrimidine-5-carboxylic acid.
Reduction: Formation of 2,4-dimethoxydihydropyrimidine.
Substitution: Formation of 2,4-dihalopyrimidine derivatives.
Scientific Research Applications
N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxypyrimidine: Lacks the isobutyramide group but shares the pyrimidine core structure.
N-(2,4-dimethoxypyrimidin-5-yl)isonicotinamide: Similar structure with an isonicotinamide group instead of isobutyramide.
2,4-Dimethoxypyrimidin-5-yl)boronic acid: Contains a boronic acid group instead of isobutyramide.
Uniqueness
N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE is unique due to the presence of the isobutyramide group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other pyrimidine derivatives.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6(2)8(14)12-7-5-11-10(16-4)13-9(7)15-3/h5-6H,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRRXVMXCZCPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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